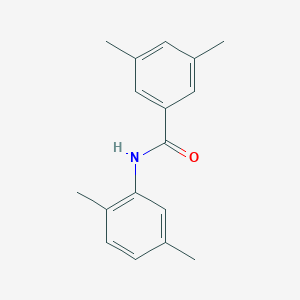
N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM is widely used in scientific research due to its potential therapeutic properties.
作用機序
DBM exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. DBM also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, DBM has been shown to inhibit the activity of histone deacetylases, which play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
DBM has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DBM has also been shown to induce apoptosis in cancer cells, while protecting normal cells from damage. Additionally, DBM has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
DBM has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, it has a relatively low toxicity profile, making it safe for use in animal models. However, DBM has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on DBM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DBM has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. DBM has been shown to enhance the effectiveness of chemotherapy drugs in animal models, and further research is needed to determine its potential use in humans. Additionally, further research is needed to optimize the synthesis and formulation of DBM for use in vivo.
合成法
DBM can be synthesized through a three-step process involving the condensation of 2,5-dimethylbenzaldehyde with acetone, followed by the reaction of the resulting chalcone with benzoyl chloride. The final step involves the purification of the compound through recrystallization.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DBM has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
特性
CAS番号 |
724429-79-2 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-5-6-14(4)16(10-11)18-17(19)15-8-12(2)7-13(3)9-15/h5-10H,1-4H3,(H,18,19) |
InChIキー |
MKZHZBKGSMNZFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



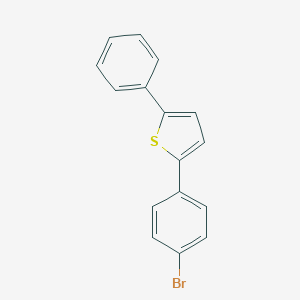

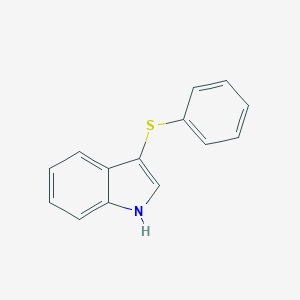
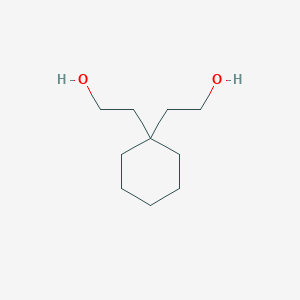
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
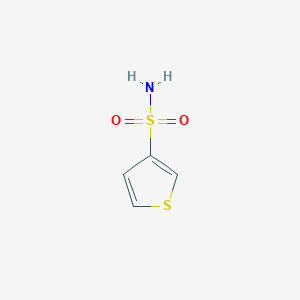

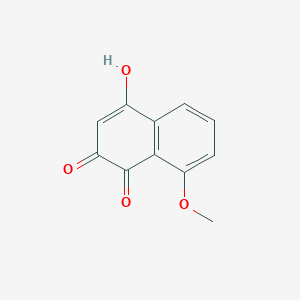
![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)



![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)
